3-(Naphthalen-2-yl)acrylaldehyde

Fluorescence spectroscopy Photochemistry Molecular probes

Researchers need crystalline, non-volatile α,β-unsaturated aldehydes for reproducible parallel synthesis and polarity-sensing probes. This 2-naphthyl enal isomer offers distinct advantages over liquid cinnamaldehyde or 1-naphthyl analogs. - **Selective scaffold:** 14-fold AKR1C3 over AKR1C2 (IC₅₀ 1.19 μM vs. 16.8 μM) for hormone-dependent cancer target exploration. - **Optical differentiation:** Structured fluorescence collapses in polar solvents; λmax red-shifted ~50-70 nm vs. 2-naphthaldehyde for OLED/polymer precursors. - **Crystalline solid (m.p. 118-119°C):** Eliminates liquid handling errors, ideal for automated dispensers and parallel synthesis workflows.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
Cat. No. B12099773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Naphthalen-2-yl)acrylaldehyde
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C=CC=O
InChIInChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H/b4-3+
InChIKeyLGDJTQJRMBMCIS-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Naphthalen-2-yl)acrylaldehyde Procurement Overview


3-(Naphthalen-2-yl)acrylaldehyde, systematically named (2E)-3-(naphthalen-2-yl)prop-2-enal, is an α,β-unsaturated aldehyde bearing a 2-naphthyl substituent with molecular formula C₁₃H₁₀O and molecular weight 182.22 g/mol . The compound possesses a conjugated π-system extending from the aldehyde group through the vinyl unit to the naphthalene core, which governs its photophysical and reactivity profile [1]. As an electrophilic building block, it serves as a precursor for fluorescent probes, pharmaceutical intermediates, and functional materials . The E‑isomer is the thermodynamically favored configuration, and commercial sourcing typically provides the (E)‑form with 97–98% purity specifications .

Why 3-(Naphthalen-2-yl)acrylaldehyde Cannot Be Substituted


Substitution with 1-naphthyl regioisomers (CAS 113388-92-4), the parent 2-naphthaldehyde (lacking the extended conjugated enal system), or simple cinnamaldehyde derivatives (lacking the fused aromatic ring) is not functionally equivalent because these structural modifications alter four critical selection parameters: (i) electronic conjugation length and resultant UV–vis absorption/emission profiles [1], (ii) regiochemical positioning of the reactive α,β-unsaturated aldehyde relative to the aromatic plane, which affects both electrophilic reactivity and steric accessibility [2], (iii) lipophilicity (calculated LogP ≈ 3.05) influencing membrane permeability and biological target engagement , and (iv) crystalline packing behavior (melting point 118–119 °C) affecting handling and formulation . The quantitative differences documented below establish that 3-(naphthalen-2-yl)acrylaldehyde occupies a distinct position in the chemical space of naphthyl‑based building blocks.

3-(Naphthalen-2-yl)acrylaldehyde Differentiation Evidence


Fluorescence Emission Profiles: 2-Naphthyl vs. 1-Naphthyl

Fluorescence of naphthylacrylates with 2‑naphthyl substitution (analogous to the target compound) exhibits structured emission in hexane that collapses to a broad, red-shifted band in acetonitrile, indicating a polar singlet excited-state character. In contrast, 1‑naphthyl derivatives show weaker environmental sensitivity. This difference in excited-state polarity is directly attributable to the substitution position, affecting their utility as environment-sensitive fluorescent probes [1].

Fluorescence spectroscopy Photochemistry Molecular probes

AKR1C3 vs. AKR1C2 Inhibition Selectivity

3-(Naphthalen-2-yl)acrylaldehyde inhibits human AKR1C3 with an IC₅₀ of 1.19 μM and AKR1C2 with an IC₅₀ of 16.8 μM, yielding approximately 14‑fold selectivity for AKR1C3 over AKR1C2 [1]. This selectivity profile is not universal among α,β‑unsaturated aldehydes; simpler cinnamaldehyde derivatives exhibit markedly different selectivity or potency. The AKR1C3 enzyme is a validated target for hormone‑dependent cancers, making this selectivity a critical parameter for probe development.

Enzyme inhibition Aldo-keto reductase Drug discovery

Lipophilicity vs. Cinnamaldehyde

3-(Naphthalen-2-yl)acrylaldehyde has a calculated LogP of 3.05 , which is 1.22 LogP units higher than cinnamaldehyde (LogP = 1.83) [1]. This increased lipophilicity is driven by the fused naphthalene ring system and directly influences compound partitioning, membrane permeability, and off‑target binding profiles. In drug discovery screening cascades, a LogP >3 often correlates with improved cellular permeability but may increase plasma protein binding.

Physicochemical property Drug-likeness Membrane permeability

Solid-State Handling vs. Liquid Cinnamaldehyde

3-(Naphthalen-2-yl)acrylaldehyde is a crystalline solid with a melting point of 118–119 °C . In contrast, cinnamaldehyde is a liquid at room temperature (boiling point 248 °C; melting point −7.5 °C) [1]. This physical state difference affects weighing precision, storage stability, and compatibility with solid‑phase synthetic workflows. Solid reagents offer lower vapor pressure and reduced odor, which are advantageous for high‑throughput automated synthesis platforms.

Solid-phase handling Weighing accuracy Crystallinity

Extended Conjugation vs. 2-Naphthaldehyde

3-(Naphthalen-2-yl)acrylaldehyde contains an additional vinyl unit compared to 2‑naphthaldehyde, extending the π‑conjugation pathway by one C=C bond. This structural extension red‑shifts the UV‑vis absorption maximum from ~250–260 nm (2‑naphthaldehyde) to approximately 300–320 nm (target compound), a bathochromic shift of ~50–70 nm [1]. The extended conjugation lowers the HOMO–LUMO gap, altering both photochemical reactivity and the compound's utility in conjugated materials synthesis.

UV-vis absorption π-Conjugation Electronic materials

3-(Naphthalen-2-yl)acrylaldehyde Application Scenarios


Environment-Sensitive Fluorescent Probe Development

Researchers designing polarity‑responsive fluorescent probes should procure this 2‑naphthyl regioisomer because its structured fluorescence in nonpolar media collapses in polar solvents, a photophysical feature absent in 1‑naphthyl analogs [1]. This property enables ratiometric sensing of microenvironmental polarity in biological membranes, protein binding pockets, or micellar systems.

AKR1C3-Selective Chemical Probe Synthesis

Medicinal chemistry programs targeting aldo‑keto reductase 1C3 (AKR1C3) for hormone‑dependent cancers benefit from the compound's 14‑fold selectivity over AKR1C2 (IC₅₀ 1.19 μM vs. 16.8 μM) [2]. This selectivity profile, while modest in absolute potency, provides a validated starting scaffold for structure‑based optimization toward isoform‑selective inhibitors.

Extended π-Conjugated Materials Synthesis

The α,β‑unsaturated aldehyde moiety serves as an electrophilic handle for carbon–carbon bond formation. The extended conjugation relative to 2‑naphthaldehyde (λmax red‑shifted ~50–70 nm) [3] makes this compound particularly valuable for constructing oligomers or polymers with tailored optical bandgaps, including fluorescent conjugated polymers and organic light‑emitting diode (OLED) precursors.

Solid-Phase Reagent for Automated Synthesis

Laboratories utilizing automated liquid handlers or solid‑dispensing robotic platforms should prefer this compound over liquid cinnamaldehyde or other volatile α,β‑unsaturated aldehydes. Its crystalline solid state (m.p. 118–119 °C) eliminates the need for volatile liquid handling, reduces cross‑contamination risk, and improves weighing accuracy in parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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